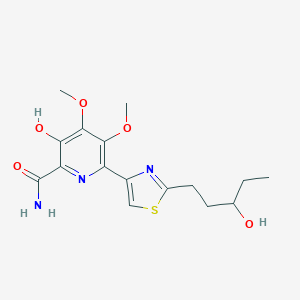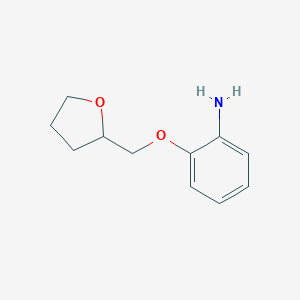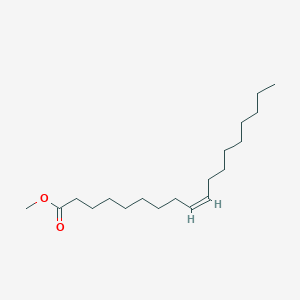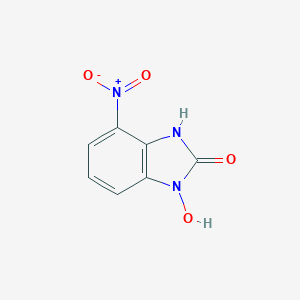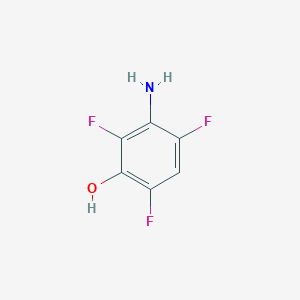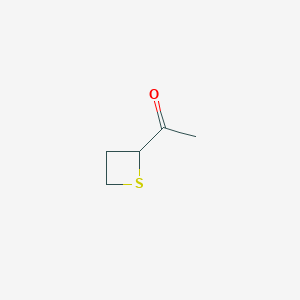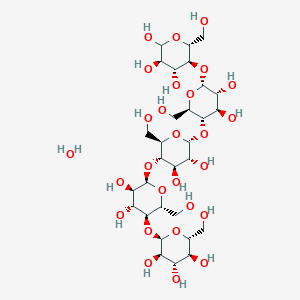
Maltopentaose hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltopentaose hydrate is a type of carbohydrate that is composed of five glucose units that are linked together. It is commonly used in scientific research as a substrate for enzymes such as amylases, which break down carbohydrates. Maltopentaose hydrate is also used as a source of energy for bacteria and other microorganisms.
Mecanismo De Acción
Maltopentaose hydrate is broken down by enzymes such as amylases into smaller glucose units. These glucose units can be used as a source of energy by bacteria and other microorganisms. The mechanism of action of enzymes that break down carbohydrates is complex and involves a series of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Maltopentaose hydrate has been shown to have a variety of biochemical and physiological effects. It has been found to stimulate the growth of certain types of bacteria and to increase the production of certain enzymes. It has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Maltopentaose hydrate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to use. It is also stable and can be stored for long periods of time. However, one limitation of using maltopentaose hydrate in lab experiments is that it may not accurately reflect the conditions found in vivo.
Direcciones Futuras
There are many potential future directions for research on maltopentaose hydrate. One area of research could focus on the use of maltopentaose hydrate as a prebiotic, which could help to promote the growth of beneficial bacteria in the gut. Another area of research could focus on the use of maltopentaose hydrate as a source of energy for biofuels. Additionally, further research could be conducted to investigate the potential therapeutic applications of maltopentaose hydrate, such as its anti-inflammatory and antioxidant properties.
Métodos De Síntesis
Maltopentaose hydrate can be synthesized by enzymatic hydrolysis of starch using amylases. The process involves breaking down the starch molecules into smaller units, including maltopentaose hydrate.
Aplicaciones Científicas De Investigación
Maltopentaose hydrate has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes such as amylases, which break down carbohydrates. It is also used as a source of energy for bacteria and other microorganisms. Maltopentaose hydrate has been used in studies to investigate the mechanism of action of enzymes and to understand the biochemical and physiological effects of carbohydrates.
Propiedades
Número CAS |
123333-77-7 |
|---|---|
Nombre del producto |
Maltopentaose hydrate |
Fórmula molecular |
C30H54O27 |
Peso molecular |
846.7 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1 |
Clave InChI |
BADXJDLPQWRZFL-NZYQVXNASA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O |
Sinónimos |
MALTOPENTAOSE HYDRATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



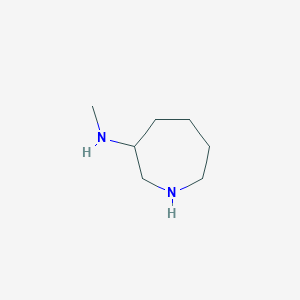
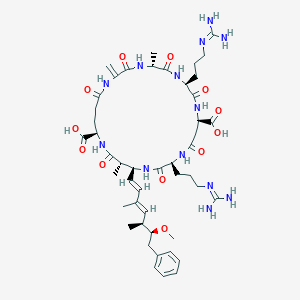
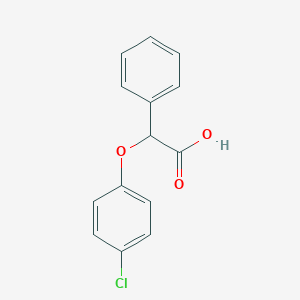
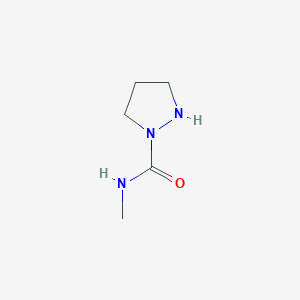
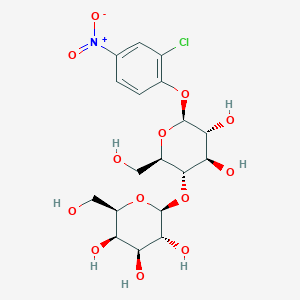
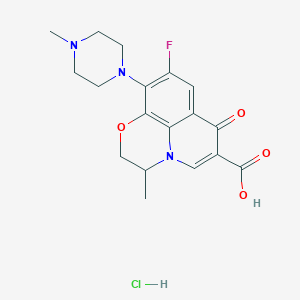
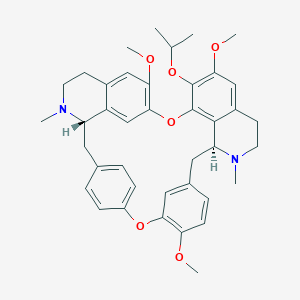
![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)
